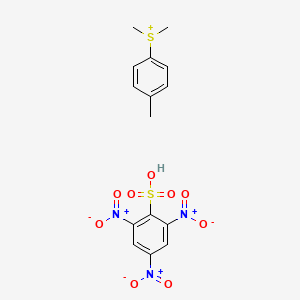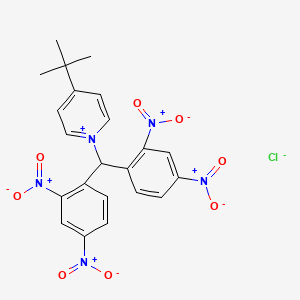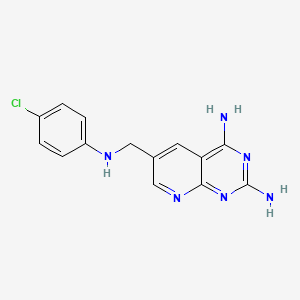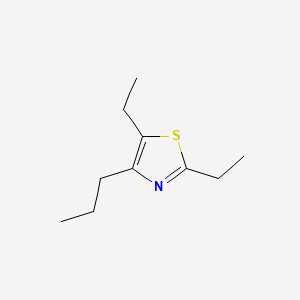
2,5-Diethyl-4-propylthiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Diethyl-4-propylthiazole is an organic compound belonging to the class of 2,4,5-trisubstituted thiazoles. These compounds are characterized by a thiazole ring substituted at positions 2, 4, and 5. This compound is known for its fruity, green, and mango-like aroma and is a volatile component found in roasted peanut flavor .
Méthodes De Préparation
The synthesis of 2,5-Diethyl-4-propylthiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2,5-diethylthiazole with propyl halides in the presence of a base to form the desired product. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts .
Analyse Des Réactions Chimiques
2,5-Diethyl-4-propylthiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives using reducing agents such as lithium aluminum hydride.
Applications De Recherche Scientifique
2,5-Diethyl-4-propylthiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound’s unique aroma makes it useful in studying olfactory receptors and flavor chemistry.
Medicine: Thiazole derivatives, including this compound, are investigated for their potential antimicrobial, antifungal, and antitumor activities.
Industry: It is used in the flavor and fragrance industry to impart specific aromas to food products.
Mécanisme D'action
The mechanism of action of 2,5-Diethyl-4-propylthiazole involves its interaction with specific molecular targets, such as olfactory receptors in the case of its aroma properties. In biological systems, thiazole derivatives can interact with enzymes and proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context .
Comparaison Avec Des Composés Similaires
2,5-Diethyl-4-propylthiazole can be compared with other 2,4,5-trisubstituted thiazoles, such as:
2,5-Diethyl-4-methylthiazole: Similar structure but with a methyl group instead of a propyl group.
2,5-Diethyl-4-isopropylthiazole: Similar structure but with an isopropyl group instead of a propyl group. The uniqueness of this compound lies in its specific substituents, which impart distinct chemical and physical properties, such as its characteristic aroma.
Propriétés
Numéro CAS |
4276-68-0 |
|---|---|
Formule moléculaire |
C10H17NS |
Poids moléculaire |
183.32 g/mol |
Nom IUPAC |
2,5-diethyl-4-propyl-1,3-thiazole |
InChI |
InChI=1S/C10H17NS/c1-4-7-8-9(5-2)12-10(6-3)11-8/h4-7H2,1-3H3 |
Clé InChI |
CNHZSCGZZKCROX-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(SC(=N1)CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


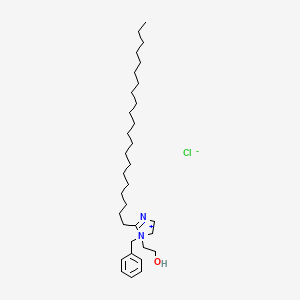
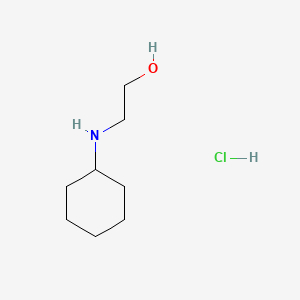
![1-[3-[Bicyclo[2.2.1]hept-5-EN-2-YL]-3-oxopropyl]piperidinium hydrogen oxalate](/img/structure/B15179829.png)





